1,1’-二辛基-4,4’-联吡啶鎓二溴化物

描述

Synthesis Analysis

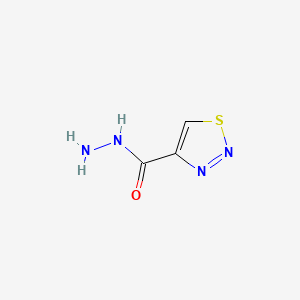

The synthesis of viologen derivatives like 1,1'-Di-n-octyl-4,4'-bipyridinium Dibromide involves the quaternization reaction of 4,4'-bipyridine with appropriate alkyl halides. For instance, the synthesis of a related viologen derivative, N-(n-octyl)-N′-(10-mercaptodecyl)-4,4′-bipyridinium dibromide, was achieved and characterized by techniques such as elemental analysis, IR, 1H NMR, MS, and TG-DTA (Yan, Li, Chen, & Dong, 1996).

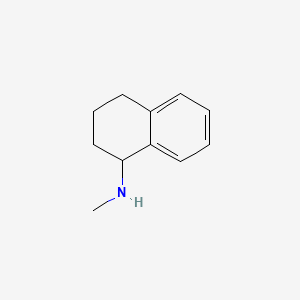

Molecular Structure Analysis

The molecular structure of viologen compounds is characterized by X-ray diffraction, DFT calculations, FTIR, and NMR spectra. For example, the molecular structure of 1,2-di(3-hydroxypyridinium)-ethylene dibromide, a compound with structural similarities, was determined through single-crystal X-ray diffraction and supported by DFT calculations, FTIR, and NMR spectra (Szafran, Katrusiak, & Dega‐Szafran, 2013).

科学研究应用

有机电子

1,1’-二辛基-4,4’-联吡啶鎓二溴化物: 在有机电子领域中,由于其能够形成高效的共轭聚电解质猝灭体系,因此被广泛使用 。该特性对于开发各种有机电子器件至关重要,包括有机发光二极管 (OLED) 和其他显示技术。

电化学器件

作为一种氧化还原活性电解质,该化合物在电化学器件 (ECD) 中得到应用 。其稳定性和氧化还原特性使其适用于需要电荷存储或转移的器件,例如电池和超级电容器。

诊断试剂盒

在诊断试剂盒中,1,1’-二辛基-4,4’-联吡啶鎓二溴化物由于其化学稳定性和反应性而被使用 。它可能参与需要特定氧化还原反应的过程,或作为试剂盒试剂配方中的一个组分。

组织学

尽管搜索结果中没有详细说明组织学中的具体应用,但该化合物的性质表明它有可能在染色或作为对比剂方面发挥作用,因为其分子结构可能与生物组织相互作用 。

血液学

类似于其在诊断试剂盒中的应用,该化合物可以用于血液学研究,特别是在涉及氧化还原反应或需要识别特定血液成分的检测中 。

光伏

该化合物的电化学特性可以用于光伏电池的研究和开发。 其参与电子转移反应的能力使其成为太阳能转换过程中的候选材料 。

药物递送

虽然没有找到关于药物递送应用的直接引用,但该化合物的理化性质表明它有可能用于控释系统或作为治疗剂的载体 。

生物传感器

1,1’-二辛基-4,4’-联吡啶鎓二溴化物: 可用于生物传感器的开发。 其氧化还原活性可用于检测分析物的存在或促进传感器机制中的电子转移 。

作用机制

Target of Action

The primary target of 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide is the ryanodine receptor . This receptor plays a crucial role in regulating the release of calcium from the sarcoplasmic reticulum, a structure found within muscle cells that stores calcium ions .

Mode of Action

1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide interacts directly with the ryanodine receptor, blocking the release of calcium from the sarcoplasmic reticulum . This interaction alters the calcium ion concentration within the muscle cells, impacting muscle contraction and relaxation processes .

Biochemical Pathways

The compound’s action on the ryanodine receptor affects the calcium signaling pathway. By blocking the release of calcium ions, it disrupts the normal sequence of events that lead to muscle contraction. The downstream effects of this disruption can include changes in muscle function and potentially muscle relaxation .

Pharmacokinetics

Its solubility in water suggests that it may be readily absorbed and distributed in the body

Result of Action

The primary result of the action of 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide is the alteration of calcium ion concentrations within muscle cells . This can lead to changes in muscle function, potentially causing muscle relaxation or other alterations in muscle contractility .

Action Environment

The action, efficacy, and stability of 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action may be influenced by the hydration status of the body Additionally, factors such as pH, temperature, and the presence of other ions or molecules could potentially impact the compound’s stability and efficacy

属性

IUPAC Name |

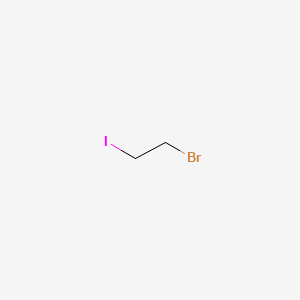

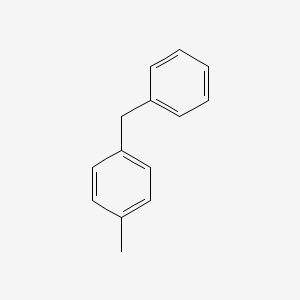

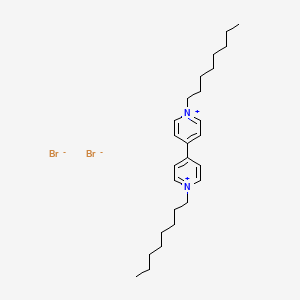

1-octyl-4-(1-octylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N2.2BrH/c1-3-5-7-9-11-13-19-27-21-15-25(16-22-27)26-17-23-28(24-18-26)20-14-12-10-8-6-4-2;;/h15-18,21-24H,3-14,19-20H2,1-2H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUBEJANEHZYPA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCC.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957773 | |

| Record name | 1,1'-Dioctyl-4,4'-bipyridin-1-ium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36437-30-6 | |

| Record name | 4,4'-Bipyridinium, 1,1'-dioctyl-, dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036437306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Dioctyl-4,4'-bipyridin-1-ium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。